Suppression of PHA-Induced PBMC Proliferation: Potency of a Core-Derived Analog
The derivative M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide), synthesized directly from the core scaffold, demonstrated significant suppression of PHA-induced proliferation in human peripheral blood mononuclear cells (PBMC) [1]. This property is critical for developing agents aimed at controlling aberrant immune cell expansion. The activity was observed across a dose range, highlighting the potential of this specific chemical space for fine-tuning immunosuppressive responses.
| Evidence Dimension | Suppression of PHA-induced PBMC Proliferation |
|---|---|
| Target Compound Data | Potent, dose-dependent suppression (specific IC50 not provided in abstract) |
| Comparator Or Baseline | Other derivatives in the same series; DMSO vehicle control |
| Quantified Difference | M05 was identified as the most suppressive compound in the tested series, with a differential effect compared to other benzylamide analogs |
| Conditions | In vitro; Human peripheral blood mononuclear cells (PBMC) stimulated with phytohemagglutinin A (PHA) |
Why This Matters
This demonstrates that the 5-amino-3-methyl-4-isoxazolecarboxamide core is a privileged scaffold for generating analogs with quantifiable, selective suppression of human immune cell proliferation, a key differentiator for drug discovery programs.
- [1] Maczynski, M., Zimecki, M., Ryng, S., & Artym, J. (2016). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica, 73(5), 1201-1211. View Source
